(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride
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Overview
Description
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride is a chiral compound with significant applications in medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups, along with a fluorinated aromatic ring, makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques such as crystallization with a chiral acid.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic fluorine can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(3-fluoro-2-methylphenyl)acetone.
Reduction: 2-(3-fluoro-2-methylphenyl)ethylamine.
Substitution: 2-Amino-2-(3-aminomethylphenyl)ethanol derivatives.
Scientific Research Applications
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride is used in various scientific research applications:
Medicinal Chemistry: As an intermediate in the synthesis of beta-blockers and other cardiovascular drugs.
Organic Synthesis: As a chiral building block for the synthesis of complex organic molecules.
Biological Studies: In the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industrial Applications: In the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the fluorinated aromatic ring enhances lipophilicity and membrane permeability. This compound can inhibit enzyme activity or modulate receptor function, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-2-(3-chloro-2-methylphenyl)ethanol hydrochloride
- (S)-2-Amino-2-(3-bromo-2-methylphenyl)ethanol hydrochloride
- (S)-2-Amino-2-(3-methyl-2-methylphenyl)ethanol hydrochloride
Uniqueness
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance metabolic stability and binding affinity compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
(2S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6-7(9(11)5-12)3-2-4-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQXUHCCNVLRHD-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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